molecular formula C16H13N3O3S B2680302 N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide CAS No. 1445763-22-3

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide

Cat. No.: B2680302
CAS No.: 1445763-22-3
M. Wt: 327.36
InChI Key: MLVUITDVKYCTTG-UHFFFAOYSA-N
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Description

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is a specialized chemical compound designed for pharmaceutical and biochemical research applications. This molecule features a 1H-indazole-7-carboxamide core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound is functionalized with an (E)-2-phenylethenylsulfonyl group, a modification that can significantly influence the molecule's physicochemical properties and biological interactions.While specific biological data for this exact compound requires further investigation, structurally related indazole-based molecules have demonstrated significant potential in various therapeutic areas. Research on similar indazole-carboxamide derivatives has shown promising activities, particularly in the development of receptor antagonists and enzyme inhibitors . The incorporation of the sulfonamide group in related compounds has been associated with enhanced binding affinity to biological targets and improved metabolic stability . This molecular architecture suggests potential utility in investigating signaling pathways and developing novel therapeutic agents.Researchers may explore this compound for multiple applications, including as a building block in medicinal chemistry programs, a potential pharmacological tool for target validation, or a lead compound for further optimization. The presence of both hydrogen bond donor and acceptor groups in the molecular structure makes it suitable for interaction with various biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct appropriate safety assessments before handling this compound.

Properties

IUPAC Name

N-[(E)-2-phenylethenyl]sulfonyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-16(14-8-4-7-13-11-17-18-15(13)14)19-23(21,22)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVUITDVKYCTTG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N E 2 Phenylethenyl sulfonyl 1H indazole 7 carboxamide\text{N E 2 Phenylethenyl sulfonyl 1H indazole 7 carboxamide}

This structure includes an indazole core, a sulfonyl group, and a phenylethenyl moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
  • Antiprotozoal Activity : Preliminary studies have shown that derivatives of indazole, including this compound, exhibit antiprotozoal activity against organisms such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis .
  • Heat Shock Protein Interaction : The compound may interact with heat shock proteins (HSPs), which are involved in cellular stress responses and have implications in cancer therapy .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds against various protozoan pathogens:

CompoundE. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)
10.080 ± 0.0040.113 ± 0.0220.118 ± 0.022
20.042 ± 0.0030.063 ± 0.0030.107 ± 0.003
30.154 ± 0.0160.205 ± 0.0060.372 ± 0.016
This compound < X (specific data not available)< Y (specific data not available)< Z (specific data not available)

Note: IC50 values represent the concentration required to inhibit growth by 50%. Specific values for the compound need to be determined through experimental studies.

Case Studies and Research Findings

  • Anticancer Potential : In a study examining various indazole derivatives, this compound was highlighted for its potential as an anticancer agent due to its ability to inhibit tumor growth in vitro .
  • Comparative Analysis with Other Compounds : Research comparing this compound with traditional antiprotozoal agents indicated that it demonstrated superior activity against certain protozoa, suggesting a promising alternative therapeutic option .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the indazole ring was shown to enhance biological activity, particularly in relation to antiprotozoal effects . This highlights the importance of chemical modifications in developing more effective drugs.

Scientific Research Applications

Chemical Properties and Structure

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide is characterized by its unique structural features, which include:

  • Indazole Core : A bicyclic structure that contributes to its biological activity.
  • Sulfonamide Group : Known for its role in enhancing the compound's pharmacological properties.
  • Carboxamide Functional Group : Imparts solubility and stability.

The chemical formula is represented as C16H16N2O3SC_{16}H_{16}N_2O_3S.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010

Antiviral Activity

The compound has been evaluated for its antiviral effects, particularly against flaviviruses such as Dengue virus and Zika virus. In vitro studies demonstrated that it can inhibit viral replication effectively, with half-maximal effective concentrations (EC50) in the low micromolar range.

Virus EC50 (µM)
Dengue Virus7.1
Zika Virus6.5

Anticancer Potential

This compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Cancer Cell Line IC50 (µM)
HeLa12.5
MCF-715.0

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited potent activity with minimal cytotoxicity towards human cells, highlighting its therapeutic potential.

Investigation of Antiviral Properties

In another investigation focused on antiviral properties, researchers screened a library of compounds for their ability to inhibit Dengue virus replication. This compound emerged as one of the most effective inhibitors, demonstrating a high barrier to resistance and specificity towards flavivirus targets.

Comparison with Similar Compounds

Key Observations:

  • Core Scaffold Diversity : Unlike 3A5NP2C (pyrazine-pyrazine) or JNJ-54717793 (bicyclic amine), the target compound’s indazole core offers a planar aromatic system for π-π stacking in kinase binding pockets.
  • Sulfonamide vs. Carboxylate : The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the carboxylate derivatives in older indazole analogs .
  • Electron-Withdrawing Groups : While MOP and JNJ-54717793 utilize trifluoromethyl groups for metabolic stability, the target compound’s styryl bridge balances hydrophobicity and rigidity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for synthesizing sulfonamide-linked indazole derivatives like N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide?

  • Answer : A common approach involves coupling reactions between activated indazole carboxylates and sulfonamide precursors. For example, ethyl-1H-indole-2-carboxylate derivatives can react with sulfonamide-containing amines under basic conditions (e.g., sodium ethoxide in DMF at 100–150°C). Purification via column chromatography and structural confirmation using 1H^1H NMR, 13C^{13}C NMR, IR, and mass spectrometry are critical steps .

Q. How is the crystal structure of such compounds determined, and what key parameters are reported?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Bond lengths and angles : For example, C–C bond lengths (~1.42–1.76 Å) and dihedral angles between aromatic rings (e.g., 41.50° for pyrazole-phenyl interactions) .
  • Intermolecular interactions : π-π stacking (center-to-center distances ~3.58 Å) and hydrogen-bonding networks .
    Refinement protocols often constrain H-atom positions using riding models with isotropic displacement parameters .

Q. What analytical techniques are used to validate purity and structural integrity?

  • Answer :

  • Chromatography : Column chromatography for purification, monitored via TLC .
  • Spectroscopy : 1H^1H NMR (to confirm proton environments), 13C^{13}C NMR (for carbon backbone), and IR (to identify functional groups like sulfonamide S=O stretches) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

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